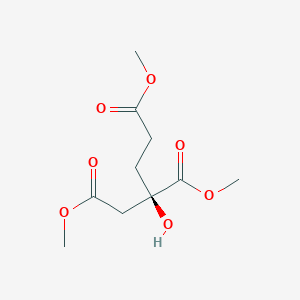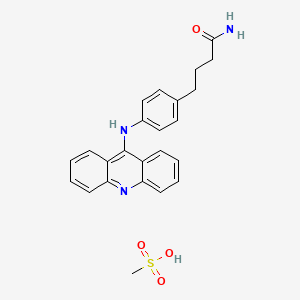
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine derivative is then reacted with a phenylbutyramide intermediate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), ethanol
Catalysts: Palladium on carbon, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate involves its interaction with biological molecules, particularly DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which may lead to cell death. This property makes it a potential candidate for anticancer therapies. The compound may also inhibit specific enzymes and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Mitoxantrone: A synthetic anthracenedione used in cancer treatment.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-, methanesulfonate is unique due to its specific chemical structure, which allows it to interact with biological molecules in a distinct manner. Its combination of acridine and butyramide moieties provides a unique set of properties that make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
71798-49-7 |
|---|---|
Formule moléculaire |
C24H25N3O4S |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
4-[4-(acridin-9-ylamino)phenyl]butanamide;methanesulfonic acid |
InChI |
InChI=1S/C23H21N3O.CH4O3S/c24-22(27)11-5-6-16-12-14-17(15-13-16)25-23-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)23;1-5(2,3)4/h1-4,7-10,12-15H,5-6,11H2,(H2,24,27)(H,25,26);1H3,(H,2,3,4) |
Clé InChI |
VNNVIBDKJPOCAO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


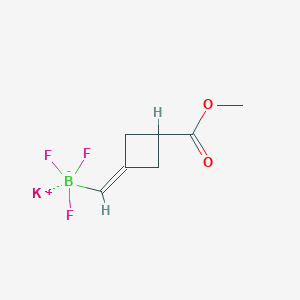

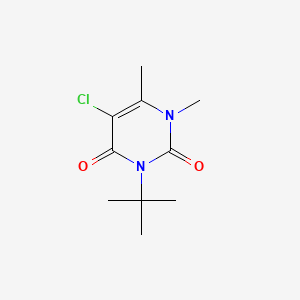
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)
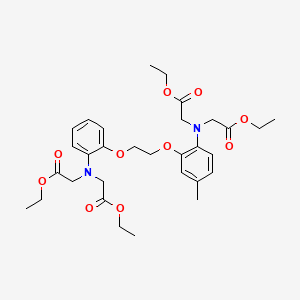
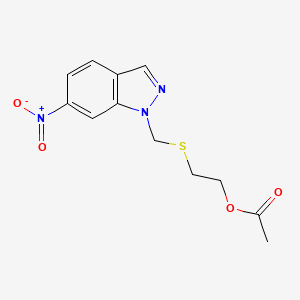
![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)





![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)
